Ammonium ferrioxalate
Description
Contextual Significance in Fundamental and Applied Chemical Research
The importance of ferric ammonium (B1175870) oxalate (B1200264) in the chemical sciences stems from the reactivity of the ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻. This complex ion exhibits a rich photochemistry, a characteristic that has been harnessed in various applications. homescience.netsydney.edu.au When exposed to light, particularly in the ultraviolet and blue regions of the spectrum, the ferrioxalate complex undergoes a photoreduction reaction. In this process, an electron is transferred from an oxalate ligand to the iron(III) center, reducing it to iron(II) and oxidizing the oxalate to carbon dioxide. homescience.netresearchgate.net This light-induced transformation is central to its use in both qualitative and quantitative chemical studies.
In fundamental research, the photodecomposition of ferrioxalate serves as a classic example of a photochemical reaction and is often used in educational settings to demonstrate principles of photochemistry and redox reactions. homescience.netsydney.edu.au The study of its reaction mechanisms, including the formation of radical intermediates, has provided deeper insights into intramolecular electron transfer processes. researchgate.net
From an applied perspective, this compound is a key precursor in the synthesis of other important materials. For instance, it can be thermally decomposed to produce iron oxides, which have widespread applications in catalysis, pigments, and magnetic materials. wikipedia.org Furthermore, its ability to form well-defined crystalline structures makes it a valuable component in the field of coordination chemistry for creating novel coordination polymers and materials with specific magnetic or electronic properties. wikipedia.orgacs.org
Overview of Research Domains Pertaining to the Chemical Compound
The unique properties of ferric ammonium oxalate have led to its application in several distinct domains of chemical research:
Photochemistry and Actinometry: One of the most notable applications of ferric ammonium oxalate is in chemical actinometry, a technique used to measure the number of photons in a beam of light. hepatochem.comepj-conferences.org The ferrioxalate actinometer is a widely used chemical system for determining photon flux, especially in photochemical experiments. epj-conferences.orgresearchgate.net The quantum yield of the photoreduction of Fe(III) to Fe(II) is well-established, allowing for accurate and reliable measurements of light intensity. hepatochem.comacs.org
Blueprint and Cyanotype Processes: Historically, ferric ammonium oxalate was a crucial component in the cyanotype or blueprinting process for reproducing architectural and engineering drawings. wikipedia.orgnih.govacs.org In this photographic process, paper is sensitized with a solution containing ferric ammonium oxalate and potassium ferricyanide (B76249). homescience.netbhphotovideo.com Upon exposure to light, the ferric ions are reduced to ferrous ions, which then react with the ferricyanide to form the insoluble, intensely blue pigment known as Prussian blue. homescience.netacs.org This forms a stable, light-fast image.
Photography: Beyond blueprinting, ferric ammonium oxalate has also found use in other alternative photographic processes, such as in platinum and palladium printing (platinotype) as a developing agent. bhphotovideo.com It has also been explored in kallitype processes. photrio.com
Synthesis of Materials: As a precursor, ferric ammonium oxalate is utilized in the synthesis of various materials. It serves as a starting material for the preparation of iron oxides and diverse coordination polymers. wikipedia.org Its role in forming complex structures is significant in materials science.
Coloring of Aluminum: Ferric ammonium oxalate is used in the surface treatment of aluminum and its alloys to impart a range of colors, from light champagne to dark gold finishes, through a chemical absorption process on the anodized surface. calpaclab.com
Interactive Data Tables
Table 1: Physical and Chemical Properties of Ferric Ammonium Oxalate
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂FeN₃O₁₂ | wikipedia.orgnih.gov |
| Molar Mass | 374.016 g/mol | wikipedia.org |
| Appearance | Green crystalline solid | wikipedia.orgnih.gov |
| Solubility in Water | Soluble | wikipedia.org |
| Solubility in Ethanol (B145695) | Insoluble | wikipedia.org |
| Decomposition | Decomposes upon heating | ontosight.ai |
Structure
2D Structure
Properties
CAS No. |
14221-47-7 |
|---|---|
Molecular Formula |
C6H15FeN3O12 |
Molecular Weight |
377.04 g/mol |
IUPAC Name |
azane;iron;oxalic acid |
InChI |
InChI=1S/3C2H2O4.Fe.3H3N/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;3*1H3 |
InChI Key |
WPADTLKJFUUWIK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+3] |
density |
Decomposes at 160-170 °C; loses 3 H2O by 100 °C; bright-green, monoclinic, prismatic crystals; Density= 1.78 at 17 °C. Very soluble in water; practically insoluble in alcohol. /Hydrate/ |
physical_description |
Hydrate: Bright green solid, soluble in water; Light sensitive; [Merck Index] Green solid; [CAMEO] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Techniques
Conventional Chemical Synthesis Routes for Ferric Ammonium (B1175870) Oxalate (B1200264)
Conventional methods for synthesizing ferric ammonium oxalate typically involve a multi-step process that begins with an iron(II) salt, which is then oxidized and complexed with oxalate ions in the presence of ammonia (B1221849). An alternative, more direct route starts from an iron(III) compound.
The most common laboratory-scale synthesis is a two-step process that ensures a high-purity product.
The first step involves the precipitation of ferrous oxalate dihydrate (FeC₂O₄·2H₂O), a yellow solid, from a solution containing ferrous ammonium sulfate (B86663) and oxalic acid. mdpi.comholowiki.org This initial precipitation is crucial as ferrous oxalate is finely divided, and heating the solution helps to coagulate the particles, making them easier to separate from the liquid. umass.edu The hot supernatant can then be decanted, and the precipitate washed with hot water to remove impurities. holowiki.orgumass.edu
In the second step, the ferrous oxalate precipitate is oxidized to a ferric state. This is achieved by heating the ferrous oxalate slurry in a solution of potassium or ammonium oxalate and then carefully adding an oxidizing agent, such as hydrogen peroxide (H₂O₂). umass.edu During this process, the iron(II) is oxidized to iron(III). The solution typically turns a clear green, indicating the formation of the tris(oxalato)ferrate(III) complex ion, [Fe(C₂O₄)₃]³⁻. umass.edu
Crystallization of the final ferric ammonium oxalate product is induced by cooling the solution. sciencemadness.org The solubility of the complex is significantly lower in alcohol than in water, so the addition of ethanol (B145695) to the cooled solution is a common technique to force the precipitation of the bright green crystals. holowiki.orgbyjus.com The crystals are then collected by filtration, washed with a water-alcohol mixture, and dried. byjus.com
An alternative, more direct method involves reacting freshly prepared ferric hydroxide (B78521) (Fe(OH)₃) with a solution of ammonium oxalate and oxalic acid. sciencemadness.org
Successful synthesis of ferric ammonium oxalate hinges on the careful control of key reaction parameters, particularly pH and the stoichiometry of the reactants.
pH Control: The pH of the reaction mixture is critical. In direct synthesis methods that react a ferric salt with oxalic acid and ammonium oxalate, the pH is typically controlled to be in the range of 3 to 4 to ensure the complete complexation of the Fe³⁺ ions. In the two-step method starting from a ferrous salt, the initial precipitation of ferrous oxalate is carried out in an acidic medium by adding a few drops of H₂SO₄. holowiki.orgumass.edu The subsequent oxidation step with hydrogen peroxide is also performed under controlled temperature and pH conditions, sometimes specified at a range of 4–5. umass.edu
The table below outlines the reactants and their roles in a typical two-step synthesis.
| Reactant | Chemical Formula | Role in Synthesis | Relevant Step |
| Ferrous Ammonium Sulfate Hexahydrate | Fe(NH₄)₂(SO₄)₂·6H₂O | Source of iron(II) ions. holowiki.orgumass.edu | 1. Precipitation |
| Oxalic Acid | H₂C₂O₄ | Source of oxalate ligand; precipitates Fe²⁺ as FeC₂O₄ and complexes with Fe³⁺. mdpi.comholowiki.org | 1. Precipitation & 2. Complexation |
| Sulfuric Acid | H₂SO₄ | Creates an acidic environment to facilitate the initial precipitation. holowiki.orgumass.edu | 1. Precipitation |
| Potassium/Ammonium Oxalate | K₂C₂O₄ / (NH₄)₂C₂O₄ | Provides the oxalate-rich environment for complex formation and the necessary counter-ions (if using ammonium oxalate). umass.edu | 2. Complexation |
| Hydrogen Peroxide | H₂O₂ | Oxidizing agent that converts iron(II) to iron(III). umass.edu | 2. Oxidation |
| Ethanol | C₂H₅OH | Induces precipitation of the final product due to lower solubility. holowiki.orgbyjus.com | 3. Crystallization |
Specialized Synthesis Approaches for Related Coordination Complexes
Beyond the conventional synthesis of simple ferric oxalate salts, specialized techniques are employed to create more complex structures like coordination polymers. The identity of the counterion also plays a significant role in the final product.
Coordination polymers are extended structures where metal ions are linked by ligand molecules. Ferric oxalate can serve as a building block for such materials. wikipedia.org A specialized method for creating these structures is one-step electrodeposition. acs.orgacs.org
This technique can be used to grow iron coordination polymer nanorods, specifically Fe(oxalate)(H₂O)₂, directly onto a conductive substrate like nickel foam. acs.orgacs.org The synthesis is carried out in a three-electrode electrochemical cell. The electrolyte is a solution containing an iron(III) salt, such as ferric chloride hexahydrate (FeCl₃·6H₂O), and oxalic acid (H₂C₂O₄). acs.org By applying a specific negative potential, the iron ions are deposited onto the working electrode, where they react with oxalate ions to form the coordination polymer. acs.orgacs.org
The table below summarizes typical parameters for this specialized synthesis.
| Parameter | Description | Example Value |
| Iron Source | The source of the ferric ions for the polymer. acs.org | Ferric Chloride Hexahydrate (FeCl₃·6H₂O) |
| Ligand Source | The linking molecule for the polymer chain. acs.org | Oxalic Acid (H₂C₂O₄) |
| Substrate | The conductive surface where the polymer is grown. acs.org | Nickel Foam (NF) |
| Electrodeposition Potential | The applied voltage that drives the deposition. acs.org | -1.4 V (vs. Ag/AgCl) |
| Solvent | The medium for the electrolyte solution. acs.org | Deionized Water |
This method demonstrates a route to creating structured, binder-free electrode materials with potential applications in catalysis. acs.org
The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a stable complex that can form salts with various counterions, not just ammonium. iu.eduncert.nic.in The choice of counterion is determined by the reactants used in the synthesis and can influence the crystal structure and properties of the final product.
The most common variant is potassium ferric oxalate, K₃[Fe(C₂O₄)₃]·3H₂O, which is synthesized using a procedure analogous to that for the ammonium salt. umass.edubyjus.com In this case, a potassium salt like potassium oxalate (K₂C₂O₄) is used instead of an ammonium salt. holowiki.orgumass.edu The fundamental reaction steps—precipitation of ferrous oxalate, oxidation to the ferric state, and complexation with oxalate—remain the same. holowiki.orgumass.edu
The counterion, while not part of the primary coordination sphere of the iron atom, is an integral part of the crystal lattice. ncert.nic.in Different counterions (e.g., K⁺, NH₄⁺) can lead to variations in the packing of the ions in the solid state, which may affect physical properties such as solubility and crystal morphology. In some complex structures, counterions can even be directly involved in secondary bonding interactions within the crystal. nih.gov
Structural Elucidation and Coordination Chemistry
Crystallographic Analysis and Solid-State Structural Characterization
The detailed three-dimensional arrangement of atoms and molecules in the crystalline solid of ferric ammonium (B1175870) oxalate (B1200264) is determined through crystallographic studies. These analyses provide insights into the compound's stability, properties, and behavior.
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials. For ferric ammonium oxalate, XRD studies are crucial for characterizing its hydrated forms. The most common form is the trihydrate, (NH₄)₃[Fe(C₂O₄)₃]·3H₂O. samaterials.com The water molecules in the hydrate (B1144303) play a significant role in stabilizing the crystal lattice through hydrogen bonding.
The control of crystal hydration is important as the trihydrate form is known to be hygroscopic. Dehydration studies, often monitored by XRD, show the transformation of the hydrated form to anhydrous or lower hydrate forms under specific conditions, such as heating. For instance, thermal dehydration of related iron(II) oxalate dihydrate has been shown to result in poorly crystalline anhydrous ferrous oxalate. acs.org While specific studies on polymorphs of ferric ammonium oxalate are not extensively detailed in the provided results, the study of related compounds like iron(II) oxalate reveals the existence of different polymorphs (α and β forms), which can be identified by their distinct XRD patterns. scielo.brresearchgate.net
The way in which the individual molecules of ferric ammonium oxalate are arranged in the crystal is known as crystal packing. This packing is influenced by intermolecular forces such as hydrogen bonding and electrostatic interactions. In the case of ferric ammonium oxalate trihydrate, the ammonium ions, the tris(oxalato)ferrate(III) complex anions, and the water molecules are held together in a specific three-dimensional lattice.
Spectroscopic Investigations of Electronic Structure and Bonding
Spectroscopic techniques are invaluable for probing the electronic structure and the nature of chemical bonds within the ferric ammonium oxalate complex.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrations of molecules and can be used to understand the coordination environment of the oxalate ligands around the iron center. The spectra of ferric ammonium oxalate are characterized by bands corresponding to the vibrations of the oxalate ligand, the ammonium ion, and the water molecules.
The oxalate ion (C₂O₄²⁻) has several characteristic vibrational modes. Key IR bands for metal oxalates include the asymmetric and symmetric C=O stretching vibrations. acs.org In ferric oxalate complexes, a high-energy IR band around 1736 cm⁻¹ suggests the presence of terminal carbonyl groups. scielo.br The IR and Raman spectra of ferric oxalate show strong similarities to those of hexahydrated ferric oxalate. scielo.br
The ammonium ion (NH₄⁺) also exhibits characteristic vibrational modes. For instance, in ammoniovoltaite, a related complex sulfate (B86663), the ν₄ mode of NH₄⁺ is observed at 1432 cm⁻¹ in the IR spectrum, and the ν₃ mode appears as an intense band at 3194 cm⁻¹ in the Raman spectrum. mdpi.com These techniques are complementary, as some vibrations may be more prominent in either IR or Raman spectra depending on the change in dipole moment or polarizability, respectively. nih.gov
Table 1: Characteristic Vibrational Frequencies for Ferric Ammonium Oxalate and Related Species
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Method | Reference |
| Oxalate (C₂O₄²⁻) | Asymmetric C=O Stretch | ~1736 | IR | scielo.br |
| Ammonium (NH₄⁺) | ν₄ Bending | ~1432-1510 | IR | mdpi.com |
| Ammonium (NH₄⁺) | ν₃ Stretching | ~3194 | Raman | mdpi.com |
| Water (H₂O) | Bending | ~1637 | IR | mdpi.com |
This table is a compilation of data from related compounds and provides an expected range for the functional groups present in ferric ammonium oxalate.
⁵⁷Fe Mössbauer spectroscopy is a powerful technique for determining the oxidation state and spin state of iron in its compounds. nih.govmdpi.com It provides information on the local chemical environment of the iron nucleus.
For ferric ammonium oxalate, the iron is in the +3 oxidation state (Fe³⁺). The Mössbauer spectrum would be expected to show parameters characteristic of a high-spin Fe³⁺ ion in an octahedral oxygen environment. scielo.br The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters obtained from a Mössbauer spectrum. The isomer shift is sensitive to the electron density at the nucleus and thus to the oxidation state, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient, providing information about the symmetry of the iron's environment. For high-spin Fe³⁺ in an octahedral environment, a small quadrupole splitting is expected due to the spherically symmetric electron distribution (d⁵ configuration). mdpi.com In a study of Fe₂(C₂O₄)₃·4H₂O, the Mössbauer spectrum confirmed the presence of a single type of Fe³⁺ cation in an octahedral Fe³⁺O₆ environment. scielo.br
Table 2: Representative Mössbauer Parameters for High-Spin Fe³⁺ in Oxalate Complexes
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) | Reference |
| Fe₂(C₂O₄)₃·4H₂O | ~0.40 | ~0.50 | 298 | scielo.br |
Note: The values are relative to metallic iron. This table provides representative data for a similar ferric oxalate compound.
Optical absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is used to study the electronic transitions within the ferric oxalate complex in solution. The spectrum of the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, exhibits strong absorption bands in the UV region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. researchgate.netnih.gov
These LMCT transitions involve the transfer of an electron from an orbital primarily localized on the oxalate ligand to an orbital primarily localized on the Fe³⁺ ion. Photoexcitation into these bands can lead to the photoreduction of Fe³⁺ to Fe²⁺ and the oxidation of the oxalate ligand. researchgate.netacs.org The absorption spectrum is influenced by the number of oxalate ligands coordinated to the iron center, with the intensity of the absorption bands generally increasing with the coordination number. researchgate.net For example, the [Fe(C₂O₄)₃]³⁻ complex shows a more intense absorption than the [Fe(C₂O₄)₂]⁻ and [Fe(C₂O₄)]⁺ complexes. researchgate.net
Table 3: Absorption Maxima (λ_max) for Ferric Oxalate Complexes in Aqueous Solution
| Complex Ion | Absorption Maximum (λ_max) (nm) |
| [Fe(C₂O₄)]⁺ | ~255 |
| [Fe(C₂O₄)₂]⁻ | ~285 |
| [Fe(C₂O₄)₃]³⁻ | ~268, ~365, ~415 |
Data compiled from graphical representations in scientific literature. researchgate.netnih.gov
Mechanisms of Ligand Coordination and Complex Formation
A widely employed method for synthesizing the tris(oxalato)ferrate(III) anion involves a multi-step process starting from ferrous ammonium sulfate. cerritos.eduumass.edu This method provides a clear illustration of the sequential ligand coordination and redox mechanisms.
The initial step involves the reaction of a soluble iron(II) salt, such as ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂·6H₂O), with oxalic acid (H₂C₂O₄). In this reaction, the oxalate ion displaces the sulfate and water ligands from the coordination sphere of the iron(II) ion, leading to the precipitation of iron(II) oxalate (FeC₂O₄), a yellow solid. cerritos.eduukessays.comscribd.com Heating the solution helps to coagulate the fine precipitate, making it easier to separate. umass.edu
Reaction Step 1: Formation of Iron(II) Oxalate
| Reactants | Products | Equation |
|---|
The next crucial step is the oxidation of the iron(II) center to iron(III). The iron(II) oxalate precipitate is treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂), in the presence of an oxalate source like potassium or ammonium oxalate. cerritos.eduumass.edu This step is carefully controlled, often by maintaining the temperature around 40°C, as the reaction is exothermic. If the temperature gets too high, the hydrogen peroxide can decompose prematurely. uomustansiriyah.edu.iq The presence of excess oxalate ions in the solution facilitates the subsequent complexation.
Reaction Step 2: Oxidation of Iron(II) to Iron(III)
| Reactants | Products | Net Ionic Equation |
|---|
During this oxidation, a brown precipitate of ferric hydroxide (B78521), Fe(OH)₃, may form due to the localized increase in hydroxide ion concentration. umass.edu
The final stage is the complete coordination of the ferric ions with oxalate ligands to form the stable tris(oxalato)ferrate(III) complex anion, [Fe(C₂O₄)₃]³⁻. cerritos.edu By adding more oxalic acid to the hot solution, any precipitated Fe(OH)₃ is redissolved and complexes with the oxalate. The solution turns a characteristic clear green, indicating the formation of the tris(oxalato)ferrate(III) ion. umass.eduuomustansiriyah.edu.iq The oxalate ligand acts as a bidentate chelating agent, meaning each oxalate ion binds to the central Fe³⁺ ion at two positions through two of its oxygen atoms. ukessays.com This results in a stable octahedral geometry around the iron center. cerritos.edu
Reaction Step 3: Formation of the Tris(oxalato)ferrate(III) Complex
| Reactants | Products | Equation |
|---|
In the context of producing ferric ammonium oxalate, ammonium oxalate would be used, and ammonium ions (NH₄⁺) would serve as the counter-ions to balance the 3- charge of the complex anion. wikipedia.org
An alternative, more direct synthesis route involves the reaction of a ferric salt, like ferric chloride (FeCl₃), or freshly prepared ferric hydroxide with a solution containing both ammonium oxalate and oxalic acid. atilim.edu.trsciencemadness.org This method bypasses the initial iron(II) oxalate precipitation and oxidation steps. The reaction proceeds by the direct displacement of chloride and water ligands by the chelating oxalate ions.
Alternative Synthesis Route
| Reactants | Products | Equation |
|---|---|---|
| Ferric chloride, Potassium oxalate | Potassium tris(oxalato)ferrate(III), Potassium chloride | FeCl₃ + 3K₂C₂O₄ → K₃[Fe(C₂O₄)₃] + 3KCl atilim.edu.tr |
In this scenario, adding ammonia (B1221849) or an ammonium salt provides the necessary counter-ions for the formation of ferric ammonium oxalate. sciencemadness.org The coordination mechanism remains the formation of a stable, octahedral [Fe(C₂O₄)₃]³⁻ anion through the chelation by three bidentate oxalate ligands. ukessays.com
Photochemical Reactivity and Mechanistic Pathways
Ligand-to-Metal Charge Transfer (LMCT) Processes in Ferric Oxalate (B1200264) Systems
The primary photochemical event in the ferric oxalate system is a Ligand-to-Metal Charge Transfer (LMCT). rsc.orgappliedmineralogy.com This process involves the absorption of a photon, which promotes an electron from a molecular orbital primarily located on one of the oxalate ligands to a molecular orbital centered on the iron(III) ion. acs.orgnumberanalytics.comnumberanalytics.com This electronic transition effectively reduces the iron center from Fe(III) to Fe(II) and oxidizes the oxalate ligand. sydney.edu.auresearchgate.net
Photoreduction Mechanisms and Intermediate Species Identification
Recent studies utilizing ultrafast spectroscopy have provided a clearer picture, suggesting that the photoreduction of Fe(III) to Fe(II) is an immediate consequence of photoexcitation, followed by the dissociation of the now-oxidized ligand. aip.orgnih.gov The primary photochemical process is the intramolecular electron transfer, which generates a primary radical complex. ccspublishing.org.cnresearchgate.net
The absorption of light directly leads to the reduction of the central iron atom, forming an iron(II) species. sydney.edu.auhomescience.net Depending on the specific starting salt and solution conditions, the photoproduct can be a soluble iron(II) oxalato-complex or the insoluble salt, ferrous oxalate. mikeware.co.uk
Simultaneously, the oxalate ligand that donated the electron is oxidized. This oxidized ligand is unstable and rapidly decomposes. The initial radical formed is the oxalate radical anion (C₂O₄•⁻). ccspublishing.org.cncdnsciencepub.com This species can subsequently undergo decarboxylation to produce a molecule of carbon dioxide (CO₂) and the carbon dioxide radical anion (CO₂•⁻). acs.orgresearchgate.netescholarship.org
The key steps in the formation of these intermediates are:
Primary Electron Transfer: [FeIII(C2O4)3]3- + hν → [FeII(C2O4)2(C2O4•-)]3- ccspublishing.org.cnresearchgate.net
Radical Decomposition: C₂O₄•- → CO₂ + CO₂•- acs.org
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a specific product formed per mole of photons (einstein) absorbed. Ferric oxalate is renowned for its high and well-characterized quantum yield for the formation of Fe(II), making it a standard chemical actinometer. acs.orgwalisongo.ac.id
| Wavelength (nm) | Quantum Yield of Fe(II) Formation (ΦFe(II)) | Quantum Yield of Oxalate Decomposition (Φoxalate) | Reference |
|---|---|---|---|
| 250 | - | 0.64 | cdnsciencepub.com |
| 280 | ~1.25 | - | walisongo.ac.id |
| 366 | - | ~0.58 | cdnsciencepub.com |
| 365 | 1.26 ± 0.03 | - | researchgate.net |
| 400 | ~1.2 | - | walisongo.ac.id |
| 470 | - | 0.46 | cdnsciencepub.com |
| 545 | - | 0.03 | cdnsciencepub.com |
Environmental Factors Influencing Photoreactivity
The photochemical reactivity of ferric ammonium (B1175870) oxalate is highly sensitive to the surrounding chemical environment. Factors such as pH, the concentration of dissolved oxygen, and the presence of other chemical species in the solution matrix can significantly alter reaction rates, pathways, and product distributions. nih.govmontana.edursc.org
Effect of pH: The pH of the solution is a critical parameter influencing the photoreactivity of the ferrioxalate system. nih.govmontana.eduscribd.com It dictates the speciation of the iron-oxalate complexes in solution; different complexes such as [Fe(C₂O₄)]⁺, [Fe(C₂O₄)₂]⁻, and [Fe(C₂O₄)₃]³⁻ predominate at different pH values, each with its own photoreactivity. researchgate.netscribd.com For example, in the context of wastewater treatment, the degradation of pollutants via the photo/ferrioxalate system is strongly dependent on pH. nih.govnih.gov In the absence of externally added hydrogen peroxide, the degradation of probe compounds was found to increase with rising pH up to near-neutral conditions. nih.gov This is attributed to the facilitated in situ formation of hydrogen peroxide at higher pH values, which enhances the production of hydroxyl radicals. nih.govscribd.com
Effect of Oxygen: Dissolved oxygen can participate in the reaction scheme, primarily by reacting with the photochemically generated Fe(II) ions and radical intermediates. rsc.org The reaction of Fe(II) with oxygen can regenerate Fe(III), while the reaction of radical species with O₂ can produce superoxide (B77818) (O₂•⁻) and subsequently hydrogen peroxide (H₂O₂), key components of Fenton-like chemistry. appliedmineralogy.comresearchgate.netnih.gov This can lead to complex reaction kinetics. Under certain conditions in neutral solutions, the presence of oxygen can result in a zero net yield of ferrous iron due to its rapid re-oxidation, while simultaneously doubling the yield of carbon dioxide. rsc.org
Effect of Solution Matrix: The chemical composition of the solution matrix can have a pronounced effect. The presence of other potential ligands, such as citrate (B86180), can lead to synergistic effects on photoreactivity, particularly at near-neutral pH. nih.gov Conversely, some organic compounds can inhibit the process. acs.org The reactive oxygen species (e.g., •OH) generated during ferrioxalate photolysis are powerful oxidants that can degrade other dissolved organic compounds, a principle utilized in advanced oxidation processes for water treatment. montana.edunih.gov
| pH Range | Dominant Fe(III)-Oxalate Species | Observed Effects on Photoreactivity | Reference |
|---|---|---|---|
| Acidic (e.g., < 3) | [Fe(C₂O₄)]⁺, [Fe(C₂O₄)₂]⁻ | Efficient photoreduction; basis of traditional Fenton reactions. nih.gov Rates of As(III) oxidation increase with decreasing pH. montana.edu | nih.govmontana.edu |
| Mid-range (e.g., 3-6) | [Fe(C₂O₄)₂]⁻, [Fe(C₂O₄)₃]³⁻ | High quantum yields. researchgate.net Degradation of pollutants can be enhanced with increasing pH due to in-situ H₂O₂ formation. nih.gov | researchgate.netnih.gov |
| Near-Neutral (e.g., 6-8) | [Fe(C₂O₄)₃]³⁻, potential for hydroxo-complexes | Appreciable synergistic effects with other ligands like citrate observed. nih.gov Can still generate •OH radicals, extending the useful range of photo-Fenton processes. nih.gov | nih.govnih.gov |
The photochemistry of ferric oxalate is of significant interest in atmospheric science, where it occurs in aqueous aerosols and cloud droplets. Research has revealed that the behavior in these micro-environments is markedly different from that in bulk aqueous solutions. uts.edu.auresearchgate.netnih.gov
The photolysis rate of ferric oxalate has been observed to be dramatically faster—by as much as two orders of magnitude—in droplets compared to bulk solution. uts.edu.aunih.gov This acceleration is particularly pronounced at the aqueous/air interface of the droplet, where the photoreduction of Fe(III) is both rapid and intense. uts.edu.aunih.gov Consequently, higher concentrations of the Fe(II) photoproduct are found at the surface and within droplets than in an equivalent bulk solution. uts.edu.auresearchgate.net These findings suggest that the reaction mechanisms and kinetics are distinct in these confined environments and that the production of oxidizing species from ferrioxalate photolysis in atmospheric droplets may be significantly underestimated by bulk-phase studies. uts.edu.aunih.gov Furthermore, competing reactions, such as the formation of ferrous carbonate (FeCO₃) from dissolved CO₂, have been reported in droplets, adding another layer of complexity to the system. uts.edu.auresearchgate.net
Applications in Advanced Materials Science
Precursor in the Synthesis of Inorganic Materials
The compound is a valuable starting material for creating a range of inorganic materials, from simple metal oxides to complex coordination networks and functional electronic materials. wikipedia.org Its decomposition behavior and ability to form stable complexes are key to these applications.
Ferric ammonium (B1175870) oxalate (B1200264) is a well-established precursor for the synthesis of various iron oxides, including magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃), particularly in the form of nanostructures. wikipedia.orgwikiwand.com The thermal decomposition of iron oxalates is a common route to produce these materials, as the process allows for control over the final product's phase and morphology. nih.govnanocon.eu
Researchers have demonstrated that iron oxalate can be first synthesized into nanorods via a reverse micellar route. nih.gov These nanorods then serve as a template or precursor that, upon heating under specific atmospheric conditions, yields different iron oxide nanoparticles. For instance, the decomposition of these oxalate nanorods in air at 500°C produces spherical hematite (α-Fe₂O₃) nanoparticles, while decomposition in a vacuum at the same temperature results in cuboidal magnetite (Fe₃O₄) nanoparticles. nih.gov This highlights the critical role of the processing atmosphere in determining the final oxide phase.
The co-precipitation method is another widely used, simple, and cost-effective technique for synthesizing magnetite nanoparticles. researchgate.netsapub.orgscielo.br This process typically involves the precipitation of Fe²⁺ and Fe³⁺ ions from a solution using a base. researchgate.netijnnonline.net Ferric ammonium oxalate can be used as a source of the ferric ions in such syntheses. ijnnonline.net Similarly, various methods, including hydrothermal synthesis and simple precipitation, are employed to produce hematite nanostructures, often starting from ferric salt precursors. researchgate.netresearchgate.netnih.gov
Table 1: Synthesis of Iron Oxide Nanoparticles from Oxalate Precursors
| Precursor | Decomposition Conditions | Resulting Nanostructure | Average Size | Reference |
|---|---|---|---|---|
| Iron Oxalate Nanorods | Air, 500°C | Spherical Hematite (α-Fe₂O₃) | ~50 nm | nih.gov |
| Iron Oxalate Nanorods | Vacuum (~10⁻⁵ torr), 500°C | Cuboidal Magnetite (Fe₃O₄) | ~60-70 nm | nih.gov |
| Ferric/Ferrous Salts (Co-precipitation) | Alkaline Medium | Magnetite (Fe₃O₄) | 5-20 nm | scielo.br |
| Ferric Sulfate (B86663) (Precipitation) | NH₄OH Precipitant | Hematite (α-Fe₂O₃) | 16-44 nm | researchgate.net |
Ferric ammonium oxalate is a key building block in the field of coordination chemistry, serving as a precursor for a variety of coordination polymers and Metal-Organic Frameworks (MOFs). wikipedia.orgwikiwand.com These materials are constructed from metal ions or clusters linked by organic ligands. The tris(oxalato)ferrate(III) anion within ferric ammonium oxalate provides a ready-made coordination entity that can be incorporated into larger, extended structures. acs.org
Coordination polymers can be designed by combining metal-oxalate complexes with other components. For example, two-dimensional magnetic coordination polymers have been assembled using oxalate and dipyridyl spacers. acs.org The oxalate group acts as a bridging ligand, connecting metal centers to form networks that can be one, two, or three-dimensional. nih.gov
In the synthesis of certain MOFs, ammonium salts can play a crucial role as templating agents, directing the formation of specific porous architectures. researchgate.net Research has shown that alkylammonium salts can template the structure of oxalate-based MOFs. researchgate.net The synthesis of mixed-metal assemblies, such as {NBu₄[MCr(ox)₃]}x, further illustrates the utility of the oxalate ligand in creating complex, functional materials with tailored magnetic properties. acs.org
Table 2: Examples of Oxalate-Based Coordination Polymers and MOFs
| Material Type | Components | Key Feature | Reference |
|---|---|---|---|
| Mixed-Metal Assembly | {NBu₄[MCr(ox)₃]}x (M = Mn²⁺, Fe²⁺, etc.) | 2D honeycomb magnetic materials | acs.org |
| Templated MOF | Metal Oxides + Oxalic Acid + Alkylammonium Salts | Open anionic MOF structures | researchgate.net |
| Carboxylate-Based MOF | Metal Ions + Oxalate Ligands | Can form 2D or 3D porous frameworks | google.com |
A notable application of ferric ammonium oxalate in materials science is its use in the synthesis of molecular superconducting salts. wikipedia.orgwikiwand.com These materials are of great interest for their electronic properties. Specifically, ferric ammonium oxalate has been used in the electrocrystallization of charge-transfer salts with the organic donor molecule bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). wikipedia.orgucl.ac.uk
In these syntheses, the [Fe(C₂O₄)₃]³⁻ anion from ferric ammonium oxalate is incorporated into a crystal lattice with cations of the BEDT-TTF molecule. ucl.ac.uk The resulting material can exhibit superconductivity at low temperatures. For example, a superconducting phase with a transition temperature (Tc) of 7.5K has been identified in a salt prepared from BEDT-TTF and a tris(oxalato)metallate anion in a solution containing benzonitrile (B105546) and methanol. ucl.ac.uk The presence of the paramagnetic Fe³⁺ ions from the anion can influence the magnetic and electronic properties of the final material, allowing for the systematic study of the interplay between magnetism and superconductivity. ucl.ac.uk
Table 3: Superconducting Salts Involving Tris(oxalato)metallates
| Organic Donor | Anion Source | Resulting Material Type | Superconducting Transition Temp. (Tc) | Reference |
|---|---|---|---|---|
| BEDT-TTF | Ferric Ammonium Oxalate | Charge-Transfer Salt | Varies with specific phase | wikipedia.orgucl.ac.uk |
| BEDT-TTF | M(C₂O₄)₃³⁻ (M=Fe, Cr) | Molecular Conductor | ~7.5 K (for a Cr-based salt) | ucl.ac.uk |
Role in Surface Engineering and Coating Technologies
The chemical reactivity of ferric ammonium oxalate is harnessed for modifying and patterning surfaces, particularly in the treatment of metals and in photolithographic applications.
Ferric ammonium oxalate is used as an inorganic dyeing agent for coloring anodized aluminum and its alloys. ampere.com The process involves immersing the anodized aluminum part into a heated aqueous solution of ferric ammonium oxalate. google.com The ferric oxalate complex is absorbed into the porous anodic oxide layer, imparting a durable, lightfast color.
The resulting color is typically a shade of gold or champagne. ampere.comsterc.org Process parameters such as the concentration of the solution and the temperature can be adjusted to control the final shade. A patent describes using a bath of approximately three percent ferric ammonium oxalate at a temperature above 160°F (71°C) to achieve a deep gold color. google.com Following the dyeing step, the color can be made permanent by sealing the porous oxide layer, often by immersion in boiling water. google.com Furthermore, subsequent heat treatment, such as baking at elevated temperatures (e.g., 350-900°F), can be used to transform the initial gold color into a deep reddish-brown, wood-like finish. google.com This technique can also be part of a two-step process to create other colors; for example, dipping the work in potassium ferrocyanide after the ferric ammonium oxalate treatment produces a blue color. ukessays.com
Table 4: Coloring of Anodized Aluminum with Ferric Ammonium Oxalate
| Treatment Solution | Temperature | Post-Treatment | Resulting Color | Reference |
|---|---|---|---|---|
| ~3% Ferric Ammonium Oxalate | >160°F (>71°C) | Sealing in boiling water | Deep Gold | google.com |
| >2 oz/gallon Ferric Ammonium Oxalate | >160°F (>71°C) | Baking at ~350°F for 1.5 hrs | Reddish-Brown | google.com |
| Ferric Ammonium Oxalate solution | Ambient | Dip in Potassium Ferrocyanide | Blue | ukessays.com |
The light-sensitive nature of ferric ammonium oxalate makes it a useful component in photolithography and chemical etching. multichemexports.comalibaba.com In these applications, it acts as a photosensitizer. alibaba.com A coating containing the compound is applied to a surface, and when exposed to ultraviolet light through a mask, the ferric ammonium oxalate undergoes a photochemical reaction. alibaba.comunilongindustry.com This reaction changes the solubility of the exposed areas, allowing a pattern to be developed.
This principle is applied in the manufacturing of deep-etch lithographic printing plates. google.com A photosensitive layer containing ferric ammonium oxalate and a binder like polyvinyl alcohol is coated onto a metal plate. google.com After exposure to light, the unexposed, more soluble portions of the coating are washed away, revealing the metal underneath for subsequent etching. google.com This process is also utilized in the electronics industry for the production of printed circuit boards (PCBs), where it enables the precise transfer of circuit patterns onto copper-clad plates. unilongindustry.com
Table 5: Example of a Photosensitive Coating Solution for Lithography
| Component | Amount (Grams) | Role | Reference |
|---|---|---|---|
| Polyvinyl alcohol | 270 | Binder | google.com |
| Ferric ammonium oxalate | 5 | Photosensitizer | google.com |
| Citric acid | 5 | Polycarboxylic Acid | google.com |
| Rhodamine B | 2.7 | Dye | google.com |
| Water | --- | Solvent | google.com |
Components in Photoactive and Photosensitive Material Development
Ferric ammonium oxalate is a key component in the formulation of various photoactive and photosensitive materials, largely owing to its photochemical reactivity. When exposed to ultraviolet (UV) light, the ferrioxalate (B100866) complex undergoes photoreduction, a process that forms the basis of its application in photography and other light-sensitive systems.
Detailed Research Findings
The photochemical decomposition of the trisoxalatoferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a well-studied process. Upon absorption of a photon, an intramolecular ligand-to-metal charge transfer (LMCT) occurs. This event leads to the reduction of the iron(III) center to iron(II) and the oxidation of an oxalate ligand to carbon dioxide.
Recent advanced studies using techniques like femtosecond time-resolved X-ray absorption spectroscopy have provided deeper insights into the dynamics of this photoreduction. Upon excitation with a 268 nm UV pulse, the iron K-edge of the ferric ammonium oxalate solution undergoes a significant red-shift of over 4 eV within a mere 140 femtoseconds. This rapid shift is indicative of the immediate reduction of Fe(III) to Fe(II). Following this initial step, the process involves the dissociation of the oxidized oxalate ligand.
2[Fe(C₂O₄)₃]³⁻ + hν → 2Fe(C₂O₄)₂²⁻ + (C₂O₄)²⁻ + 2CO₂
The resulting ferrous iron (Fe²⁺) is then available to react with other components in the system, which is the foundational principle of blueprinting and cyanotype processes. In these applications, the photochemically generated Fe²⁺ reacts with potassium ferricyanide (B76249) to form the insoluble, intensely blue pigment known as Prussian blue (or Turnbull's blue).
The efficiency of this photoreduction is influenced by factors such as the pH of the solution and the concentration of the reactants. Research has shown that the photoreduction efficiency of Hg(II) in the presence of a Fe(III)-oxalate complex system is highest at a pH of 5.0. Furthermore, the efficiency increases with higher initial concentrations of both ferric ions and oxalate.
The light-sensitive nature of ferric ammonium oxalate has led to its use in various photosensitive materials:
Cyanotype and Blueprinting: This is one of the most traditional applications. Paper is coated with a solution containing ferric ammonium oxalate and potassium ferricyanide. When a negative is placed on the paper and exposed to UV light, the ferric iron is reduced to ferrous iron in the exposed areas. A subsequent water wash removes the unreacted chemicals, and the ferrous iron reacts with the ferricyanide to produce the characteristic blue image. An improved version of this process, known as the "New Cyanotype," was developed by Mike Ware and utilizes ferric ammonium oxalate for increased sensitivity and a longer shelf-life of the sensitizer (B1316253) solution.
Photolithography and Photo-etching: The photoactive properties of ferric ammonium oxalate are also utilized in photolithographic processes, for instance, in creating decorative patterns on concrete.
Photosensitive Polymers: It can be incorporated as a photoactive reducing agent in the development of photosensitive polymeric materials.
The following table summarizes the key reactants and products in the cyanotype process involving ferric ammonium oxalate.
| Reactant/Product | Chemical Formula | Role in the Process |
| Ferric ammonium oxalate | (NH₄)₃[Fe(C₂O₄)₃] | Photosensitizer; source of Fe³⁺ |
| Potassium ferricyanide | K₃[Fe(CN)₆] | Forms the blue pigment with Fe²⁺ |
| Ultraviolet Light (hν) | - | Energy source for photoreduction |
| Ferrous ammonium oxalate | (NH₄)₂[Fe(C₂O₄)₂] | Photoreduction product |
| Prussian Blue | Fe₄[Fe(CN)₆]₃ | Final blue pigment |
Contributions to Environmental Chemistry and Remediation
Photochemical Degradation of Organic Contaminants (e.g., via Fenton-like Reactions)
Ferric ammonium (B1175870) oxalate (B1200264) is a key component in advanced oxidation processes (AOPs) designed to mineralize recalcitrant organic contaminants. Its effectiveness is particularly notable in photo-Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH) to break down pollutants. gdut.edu.cnmdpi.com
The process leverages the photochemical properties of Fe(III)-oxalate complexes. conicet.gov.ar When irradiated with UV or visible light, these complexes undergo a ligand-to-metal charge transfer, leading to the reduction of Fe(III) to Fe(II) and the oxidation of the oxalate ligand. The photoproduced Fe(II) then reacts with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to generate hydroxyl radicals in the classic Fenton reaction. This cycle can be sustained as Fe(II) is regenerated through the photoreduction of Fe(III) complexes, enhancing the efficiency of pollutant degradation. nih.govtdx.cat
A significant advantage of using ferric oxalate complexes is the expansion of the effective pH range for the Fenton process. conicet.gov.ar Traditional Fenton reactions using iron salts like ferric sulfate (B86663) are most efficient in a narrow, acidic pH range (typically below 3) to prevent the precipitation of iron hydroxides. conicet.gov.ar However, Fe(III)-oxalate complexes are stable at higher pH values, allowing for efficient degradation of contaminants under less acidic conditions. conicet.gov.ar
Research has demonstrated the efficacy of this system for various pollutants. For instance, in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), the ferric oxalate system achieved nearly 100% mineralization in 90 minutes at pH 5, whereas the ferric sulfate system only reached 40% mineralization under similar conditions. conicet.gov.ar Similarly, the photodegradation of pentachlorophenol (B1679276) (PCP) was shown to be highly effective in a heterogeneous system using maghemite (γ-Fe₂O₃) and oxalate, where the formation of Fe(III)-oxalate complexes on the mineral surface was a critical step. acs.org
Table 1: Comparative Mineralization of 2,4-D Herbicide
| Iron Source | pH | Temperature (°C) | Time for Complete Mineralization | Mineralization Achieved |
|---|---|---|---|---|
| Ferric Oxalate | 3 | 35 | 45 min | ~100% |
| Ferric Citrate (B86180) | 3 | 35 | 45 min | ~100% |
| Ferric Sulfate | 3 | 35 | 60 min | ~100% |
| Ferric Oxalate | 5 | 35 | 90 min | ~100% |
| Ferric Sulfate | 5 | 35 | Not achieved after 180 min | ~40% |
Data sourced from a study on the homogeneous photo-Fenton degradation of 2,4-D. conicet.gov.ar
Complexation and Removal of Heavy Metal Ions from Aqueous and Solid Matrices
The oxalate ligand in ferric ammonium oxalate is a powerful chelating agent, capable of forming stable, often soluble, complexes with a variety of heavy metal ions. pmarketresearch.comku.eduresearchgate.net This property is exploited in soil washing and water treatment technologies to mobilize and extract toxic metals from contaminated media. ontosight.aifrontiersin.org
When applied to contaminated soil, the oxalate ions can desorb heavy metals from the soil matrix by forming aqueous metal-oxalate complexes. This process effectively transfers the contaminants from the solid phase to the liquid phase, which can then be collected and treated. The variation in the solubility of different metal oxalate species can be utilized for the selective separation and recovery of metals. ku.edu The effectiveness of this remediation technique depends on factors such as pH, the concentration of the washing agent, and the specific metals present. ku.eduresearchgate.net
Studies have shown that ammonium oxalate-modified adsorbents can be highly effective for wastewater treatment. In one study, kaolinite (B1170537) clay modified with ammonium oxalate was used to adsorb lead (Pb²⁺), iron (Fe²⁺), and zinc (Zn²⁺) ions from a multi-metal aqueous solution. chemsociety.org.ng The modified clay showed a preferential affinity for lead, indicating that such systems can be tailored for specific contaminants. chemsociety.org.ng At higher concentrations, the competitive adsorption for sites on the clay followed the order: Pb²⁺ > Fe²⁺ > Zn²⁺. chemsociety.org.ng
Table 2: Competitive Adsorption of Heavy Metals by Ammonium Oxalate-Modified Kaolinite
| Metal Ion | Initial Concentration (mg L⁻¹) | Adsorption Capacity (mg g⁻¹) |
|---|---|---|
| Pb²⁺ | 50 | 9.90 |
| Fe²⁺ | 50 | 3.85 |
| Zn²⁺ | 50 | 2.85 |
Data from a study on competitive adsorption from a multi-metal ion solution. chemsociety.org.ng
The ability of oxalate to form complexes is also a key principle in hydrometallurgical processes for recovering valuable metals from waste streams, such as spent batteries and industrial catalysts, further highlighting the versatility of oxalate-based chemistry in metal management. ku.eduresearchgate.net
Role in Natural Biogeochemical Iron Cycling and Dissolved Organic Matter Mineralization
In natural systems, particularly in soils and sediments, iron cycling is a critical biogeochemical process that influences nutrient availability and carbon storage. iastate.eduresearchgate.net Ferric ammonium oxalate, or more specifically the ammonium oxalate extractant solution, is a standard tool used in soil science to operationally define and quantify the "amorphous" or "poorly-crystalline" fraction of iron oxides. biorxiv.org This fraction, often denoted as 'Feo', represents the most reactive and bioavailable pool of iron in the soil environment. biorxiv.orgeartharxiv.org
The reduction of Fe(III) oxides is a key pathway for the anaerobic decomposition (mineralization) of dissolved organic matter (DOM). eartharxiv.orgdiva-portal.org Microorganisms use these iron minerals as terminal electron acceptors for respiration, a process that couples the oxidation of organic carbon to the reduction of Fe(III) to Fe(II). diva-portal.orgresearchgate.net The amount of ammonium oxalate-extractable iron in a soil is therefore directly related to its potential for this microbial process. icrisat.org
Research has shown a direct correlation between the concentration of reducible iron and the rate of nitrogen mineralization (ammonium production) in submerged soils, such as those used for rice cultivation. icrisat.org In these anoxic environments, the reduction of Fe(III) is an interdependent process with organic matter oxidation. icrisat.org Soils rich in both organic carbon and reducible iron (as measured by ammonium oxalate extraction) exhibit higher rates of nutrient mineralization. icrisat.org
Furthermore, the dissolution of iron minerals can be catalyzed by organic ligands, such as oxalate, which are naturally released by plant roots and microbial activity. biorxiv.orgresearchgate.net This interaction is a key part of the "ferrous wheel hypothesis," where the cycling between Fe(II) and Fe(III), facilitated by complexation with organic matter, drives the broader biogeochemical cycles of carbon, nitrogen, and other essential elements. iastate.edu The continuous dissolution and re-precipitation of iron minerals in response to changing redox conditions plays a crucial role in both the decomposition and the stabilization of soil organic matter. biorxiv.org
Table of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Ferric Ammonium Oxalate | (NH₄)₃[Fe(C₂O₄)₃] |
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ |
| Ferric Citrate | C₆H₅FeO₇ |
| Ferric Sulfate | Fe₂(SO₄)₃ |
| Hydrogen Peroxide | H₂O₂ |
| Hydroxyl radical | •OH |
| Iron(II) | Fe²⁺ |
| Iron(III) | Fe³⁺ |
| Lead(II) | Pb²⁺ |
| Maghemite | γ-Fe₂O₃ |
| Oxalic acid | H₂C₂O₄ |
| Pentachlorophenol | C₆HCl₅O |
Methodologies in Analytical Chemistry
Utilization as a Reagent in Complexometric and Precipitation Titrimetry
While not typically employed as a direct titrant like EDTA, the components of ferric ammonium (B1175870) oxalate (B1200264) are instrumental in both complexometric and precipitation titrations. iyte.edu.tr The oxalate ion (C₂O₄²⁻) is a bidentate ligand that forms stable chelate complexes with many metal ions. iyte.edu.tr In basic solutions, ferric oxalate complexes are particularly stable. iyte.edu.tr This property can be harnessed in various analytical schemes.
In precipitation titrimetry, ammonium oxalate is a well-established precipitating agent, notably for the determination of calcium. researchgate.net The reaction involves the precipitation of calcium oxalate, which can then be isolated and quantified. researchgate.net The general principle of precipitation titrations relies on the formation of a sparingly soluble precipitate upon reaction of the analyte with the titrant. slideshare.net
The ferric ion (Fe³⁺) component of ferric ammonium oxalate is famously used as an indicator in the Volhard method for silver determination. quizlet.compharmdbm.com In this indirect titration, after precipitating silver halides, the excess silver ions are back-titrated with a standard thiocyanate (B1210189) solution. slideshare.netquizlet.com The first excess of thiocyanate ions reacts with the ferric ion indicator to form a distinct red-colored complex, [Fe(SCN)]²⁺, signaling the endpoint of the titration. quizlet.compharmdbm.com The acidic conditions of the Volhard method are advantageous as they prevent the interference of ions like carbonate and oxalate, whose silver salts are soluble in acidic media. iyte.edu.tr
The following table summarizes the roles of the constituent ions of ferric ammonium oxalate in titrimetric analysis:
| Ion | Role in Titrimetry | Method Example |
| Ferric ion (Fe³⁺) | Indicator | Volhard Method quizlet.compharmdbm.com |
| Oxalate ion (C₂O₄²⁻) | Precipitating Agent, Complexing Agent | Gravimetric determination of Calcium researchgate.net |
| Ammonium ion (NH₄⁺) | pH adjustment (as part of a buffer system) | General titrimetric procedures |
Application as a Masking and Chelating Agent in Metal Ion Determination
The ability of the oxalate ion to form stable complexes with metal ions makes ferric ammonium oxalate an effective masking and chelating agent in analytical chemistry. vjs.ac.vn Masking agents are crucial for preventing interference from non-target metal ions during the determination of a specific analyte. quizlet.com By forming stable complexes with interfering ions, their reaction with the titrant or colorimetric reagent is blocked.
A notable application is the use of ammonium oxalate as a masking agent in the complexometric determination of manganese(II). vjs.ac.vnvjs.ac.vn In this method, manganese(II) and other metal ions are initially complexed with an excess of EDTA. vjs.ac.vnvjs.ac.vn The unreacted EDTA is then back-titrated. Subsequently, an aqueous solution of ammonium oxalate is added, which selectively displaces EDTA from the Mn(II)-EDTA complex due to the formation of a more stable Mn(II)-oxalate complex. vjs.ac.vn The released EDTA is then titrated, allowing for the quantification of manganese. vjs.ac.vnvjs.ac.vn
The effectiveness of ammonium oxalate as a masking agent for manganese is based on the relative stability of the metal-ligand complexes, as indicated by their stability constants. The stability constant for the Mn(II)-Oxalate complex is higher than that of the Mn(II)-EDTA complex under the experimental conditions, facilitating the displacement reaction. vjs.ac.vn
The table below presents data on the use of ammonium oxalate as a masking agent for manganese determination.
| Analyte | Interfering Ions Masked | Reagent | Principle of Masking |
| Manganese (II) | Various metal ions complexed by EDTA | 5% Ammonium Oxalate Solution | Selective displacement of EDTA from the Mn(II)-EDTA complex vjs.ac.vnvjs.ac.vn |
Selective Dissolution Procedures in Soil and Mineralogical Analysis
Acid ammonium oxalate, often referred to as Tamm's reagent, is a widely used extractant in soil science and mineralogy for the selective dissolution of certain mineral phases. wikipedia.orgwa.gov This reagent is particularly effective at dissolving amorphous and poorly crystalline iron and aluminum oxides, while leaving more crystalline forms largely intact when the extraction is performed in the dark. scispace.comoup.com The dissolution process involves both complexation by the oxalate ion and acid attack.
The acid ammonium oxalate extraction method, typically performed at pH 3, is a standard procedure for quantifying the "active" or non-crystalline iron oxide fraction in soils. wikipedia.orgresearchgate.net This fraction, which includes minerals like ferrihydrite, is often of great interest due to its high surface area and reactivity, influencing nutrient cycling and contaminant transport. researchgate.netunl.edu The extraction is conducted in the dark to prevent the photochemical reduction and dissolution of more crystalline iron oxides. oup.comoup.com
Research has shown that acid ammonium oxalate can also dissolve magnetite to some extent. researchgate.net To improve the selectivity of the method, a modified procedure involving the addition of ferrous iron [AAO-Fe(II)] has been developed. oup.comoup.com This modification helps to maintain a constant dissolution rate and can provide more detailed information about the grain size and mineralogy of the dissolved iron oxides. oup.com
The following table shows a comparison of different iron oxide minerals and their relative solubility in acid ammonium oxalate.
| Iron Oxide Mineral | Crystallinity | Solubility in Acid Ammonium Oxalate (in dark) |
| Ferrihydrite | Amorphous/Poorly Crystalline | High researchgate.netunl.edu |
| Goethite | Crystalline | Low researchgate.net |
| Hematite (B75146) | Crystalline | Very Low researchgate.net |
| Magnetite | Crystalline | Partially Soluble researchgate.net |
The amount of oxalate-extractable iron (Feₒ) is a key parameter in soil classification and in assessing soil development processes. cdnsciencepub.com For instance, the ratio of oxalate-extractable iron to dithionite-extractable iron (which dissolves both crystalline and non-crystalline forms) is often used as an indicator of the degree of iron oxide crystallinity. researchgate.net
Ammonium oxalate is a crucial reagent in sequential extraction schemes designed to determine the speciation and fractionation of trace elements in soils, sediments, and other environmental samples. tandfonline.commdpi.com Sequential extraction involves the successive application of reagents of increasing strength to partition trace elements into different operationally defined fractions. publish.csiro.au These fractions typically include exchangeable, carbonate-bound, iron and manganese oxide-bound, organic matter-bound, and residual fractions. mdpi.compublish.csiro.au
In these schemes, an ammonium oxalate solution (often acidified) is used to target the fraction of trace elements associated with amorphous and poorly crystalline iron and aluminum oxides. publish.csiro.au By selectively dissolving these oxide phases, the trace elements bound to or co-precipitated with them are released into solution for analysis. tandfonline.com This information is vital for assessing the potential mobility, bioavailability, and environmental risk of toxic trace elements, as the elements bound to amorphous oxides are generally considered more mobile than those in the crystalline or residual fractions. mdpi.com
Studies have shown that the extraction efficiency of ammonium oxalate for different trace metals can vary depending on the metal and the specific soil properties. tandfonline.com The ability of oxalate to form stable, sometimes sparingly soluble, complexes with the target metals can influence the extraction results. tandfonline.com
The table below illustrates the use of ammonium oxalate in a typical sequential extraction scheme.
| Extraction Step | Target Phase | Reagent |
| 1 | Exchangeable/Carbonate-bound | e.g., CH₃COONa |
| 2 | Reducible (amorphous Fe/Mn oxides) | e.g., 0.175 M Ammonium Oxalate (pH 3) publish.csiro.au |
| 3 | Oxidizable (organic matter/sulfides) | e.g., H₂O₂ / HNO₃ |
| 4 | Reducible (crystalline Fe oxides) | e.g., Dithionite-citrate-bicarbonate |
| 5 | Residual | e.g., Strong acid digestion (HF, HClO₄) |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and reactivity of the ferric ammonium (B1175870) oxalate (B1200264) complex, particularly in the context of its photochemical reactions. DFT calculations, often combined with Time-Dependent DFT (TDDFT), provide a theoretical framework for interpreting experimental data, such as X-ray absorption spectra.
Studies have utilized DFT to investigate the ultrafast dynamics of the [Fe(C₂O₄)₃]³⁻ complex upon photoexcitation. nih.gov To aid in the interpretation of experimental results from time-resolved X-ray absorption spectroscopy, electronic structure calculations using DFT and TDDFT have been performed. nih.gov For these calculations, the polarizable continuum model is often used to simulate the aqueous environment. nih.gov
Key findings from these theoretical investigations include:
UV Absorption Spectrum: The UV absorption spectrum of the ferrioxalate (B100866) complex has been calculated using TDDFT. Given that charge transfer states are involved in the electronic transitions, functionals with a large contribution of exact exchange, such as the Boese-Martin for Kinetics (BMK) functional, have been employed. nih.gov The character of these transitions can be further analyzed by constructing Natural Transition Orbitals (NTOs). nih.gov
Photoreduction and Dissociation: DFT calculations support experimental observations that upon UV irradiation, the Fe(III) center is rapidly photoreduced to Fe(II). nih.gov These calculations help to model the subsequent dissociation of the oxalate ligands. The proposed mechanism involves a two-step process, first forming a transient species, [(CO₂•)Fe(II)(C₂O₄)₂]³⁻, which then proceeds to form [Fe(II)(C₂O₄)₂]²⁻. nih.gov
Excited State Optimization: The geometry of the first excited state of the complex has been optimized at the TDDFT/BMK level of theory, providing insights into the initial steps of the photochemical reaction. nih.gov
The combination of DFT with advanced spectroscopic techniques provides a detailed picture of the electronic rearrangements that drive the reactivity of ferric ammonium oxalate.
Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their interactions with each other and with solvent molecules. While specific MD studies focusing solely on the intermolecular interactions and solution behavior of ferric ammonium oxalate are not extensively detailed in the provided context, the principles of MD are widely applied to similar systems, such as other metal-organic frameworks (MOFs) and coordination complexes in solution. bohrium.comnih.govnih.gov
MD simulations can provide atomic-level insights into:
Solvation Structure: How water molecules arrange around the [Fe(C₂O₄)₃]³⁻ and NH₄⁺ ions in an aqueous solution.
Ion Pairing: The dynamics and stability of interactions between the ferric oxalate anion and ammonium cations.
Transport Properties: Diffusion coefficients of the ions in solution, which are crucial for understanding reaction kinetics.
Conformational Dynamics: The flexibility and structural changes of the tris(oxalato)ferrate(III) complex in solution.
For related systems, MD simulations have been used to visualize complex processes. For instance, in studies of proton-conductive MOFs, MD simulations have been used to demonstrate Grotthuss-like migration of protons within the framework's channels. bohrium.comnih.gov These simulations visualize the proton jumping between neighboring sites and the reorientation of water molecules and other species that facilitate transport. nih.gov In the context of corrosion inhibition, MD simulations have been employed to study the adsorption of ammonium oxalate on metal surfaces, providing information on the binding energies and the orientation of the inhibitor molecules. researchgate.net
These examples highlight the potential of MD simulations to provide a detailed, dynamic picture of ferric ammonium oxalate in solution, complementing static quantum chemical calculations and experimental data.
Theoretical Modeling of Photochemical Pathways and Transient Intermediates
The photochemistry of ferric oxalate has been a subject of extensive investigation, and theoretical modeling plays a crucial role in deciphering the complex reaction pathways and identifying short-lived transient intermediates. Upon absorption of UV light, the [Fe(C₂O₄)₃]³⁻ ion undergoes a ligand-to-metal charge transfer (LMCT) reaction, initiating a sequence of events that lead to the reduction of iron and the oxidation of the oxalate ligand. nih.govescholarship.orgresearchgate.net
Theoretical models, often based on DFT calculations, have been developed to explain the experimental observations from techniques like femtosecond time-resolved X-ray absorption spectroscopy and transient absorption spectroscopy. nih.govescholarship.org
The key steps in the modeled photochemical pathway are:
Photoexcitation: The process begins with the absorption of a photon, exciting the [Fe(C₂O₄)₃]³⁻ complex from its high-spin ground state to an LMCT state. nih.gov
Ultrafast Electron Transfer: Theoretical studies, supported by experimental evidence, indicate an immediate photoreduction of Fe(III) to Fe(II). nih.gov Time-resolved X-ray absorption spectroscopy shows a red-shift of the Fe K-edge by more than 4 eV within 140 femtoseconds, which is a clear signature of this reduction. nih.gov
Formation of Transient Intermediates: Following the electron transfer, the complex enters a series of dissociation steps. Theoretical calculations have been essential in proposing the identity of transient species. One proposed pathway involves a two-step dissociation:
First, a radical intermediate, proposed as [(CO₂•)Fe(II)(C₂O₄)₂]³⁻, is formed. nih.gov
This is followed by the subsequent dissociation to yield the more stable [Fe(II)(C₂O₄)₂]²⁻ complex and a carbon dioxide radical anion (CO₂•⁻). nih.govescholarship.org
The table below summarizes the key species involved in the modeled photochemical pathway of ferric ammonium oxalate.
| Species Name | Chemical Formula | Role in Pathway |
| Tris(oxalato)ferrate(III) | [Fe(III)(C₂O₄)₃]³⁻ | Reactant |
| Tris(oxalato)ferrate(II) radical complex | [(C₂O₄•)Fe(II)(C₂O₄)₂]³⁻ | Transient Intermediate |
| Bis(oxalato)ferrate(II) | [Fe(II)(C₂O₄)₂]²⁻ | Product |
| Carbon dioxide radical anion | CO₂•⁻ | Transient Intermediate |
| Carbon dioxide | CO₂ | Product |
Table based on findings from references. nih.govescholarship.org
These theoretical models provide a framework for understanding the intricate sequence of bond-breaking and formation events that occur on ultrafast timescales during the photolysis of ferric ammonium oxalate.
Simulation of Proton Transport Mechanisms in Solid-State Oxalate Compounds
While ferric ammonium oxalate itself is not primarily studied for proton conductivity, related solid-state oxalate compounds of iron(III) containing ammonium cations have been investigated as proton conductors. rsc.orgrsc.org Simulations and theoretical considerations are vital for understanding the mechanisms of proton transport in these materials.
Proton conduction in these solid-state materials typically occurs via a Grotthuss-type mechanism, where protons hop through a network of hydrogen bonds. The efficiency of this transport is highly dependent on the structure and connectivity of this network.
A study on novel oxalate-based iron(III) compounds with various ammonium components, such as (NH₄)₂[Fe(H₂O)Cl₃(C₂O₄)]·H₂O, revealed the critical role of the hydrogen-bonding network. rsc.orgrsc.org In this mononuclear compound, a three-dimensional (3D) hydrogen-bonding network is formed by NH₄⁺ cations and water molecules (both crystal and coordinated) acting as hydrogen-bond donors, and the oxalate ligand and chloride ions acting as acceptors. rsc.org This dense network is crucial for the observed high proton conductivity. rsc.org
Key factors influencing proton transport, which can be analyzed through simulation, include:
Hydrogen Bond Density: A higher density of hydrogen bonds generally leads to better proton mobility. rsc.org
Proton Carriers and Pathways: The primary proton carriers are often hydronium (H₃O⁺) or ammonium (NH₄⁺) ions, and water molecules are essential for creating the pathways for proton hopping.
Activation Energy: Simulations can help determine the energy barriers for proton hopping, which is a key parameter controlling the conductivity.
The table below details the proton conductivity of a related iron(III) oxalate compound, highlighting the strong dependence on relative humidity (RH), which directly impacts the integrity of the water-mediated hydrogen bond network.
| Compound | Relative Humidity (RH) | Conductivity (σ) [S cm⁻¹] |
| (NH₄)₂[Fe(H₂O)Cl₃(C₂O₄)]·H₂O | 74% at 25 °C | 2.17 x 10⁻³ |
Data from reference. rsc.orgrsc.org
Simulations of proton transport, often using methods like MD, can visualize the hopping events and the reorientation of molecules within the crystal lattice that facilitate conduction. bohrium.comnih.gov These theoretical approaches are indispensable for designing new solid-state materials with enhanced proton conductivity by optimizing their crystal structures to favor efficient hydrogen-bonding networks.
Emerging Research Directions and Future Prospects
Exploration of Novel Synthetic Routes for Enhanced Functionality
Traditional synthesis of ferric ammonium (B1175870) oxalate (B1200264) often involves the reaction of ferric hydroxide (B78521) with oxalic acid and ammonium oxalate. However, current research is exploring more advanced synthetic strategies to control the compound's physical and chemical properties, such as particle size, morphology, and crystal phase, which are critical for enhancing its performance in various applications.
Novel methods like hydrothermal/solvothermal synthesis, mechanochemical routes, and ammonia (B1221849) coordination are at the forefront of this exploration. The hydrothermal/solvothermal method, which involves reactions in water or organic solvents under controlled temperature and pressure, has been widely used for its ability to finely control morphology. researchgate.netresearchgate.net For instance, research on related iron oxalates demonstrates that adjusting hydrothermal conditions can produce specific polymorphs (e.g., α-monoclinic vs. β-orthorhombic phases) and morphologies like nanorods, which have shown promise as anode materials in lithium-ion batteries. researchgate.net
The "ammonia coordination method" is an emerging, simple, and economical approach where the presence of ammonia during aqueous synthesis induces the formation of fibrous, high-aspect-ratio microstructures in metal oxalates, including those of iron. rsc.org This anisotropic morphology can be inherited by the metal or metal oxide products upon subsequent heating, which is desirable for applications requiring high surface area and specific electronic properties. rsc.org Furthermore, solvent-free mechanochemical synthesis, which uses mechanical force to initiate reactions, is being investigated as a green and efficient alternative to traditional solvent-based methods for producing iron-based metal-organic frameworks (MOFs) from oxalate precursors. nih.gov
These advanced synthetic approaches allow for the rational design of ferric ammonium oxalate and related compounds with tailored functionalities for specific applications.
| Synthetic Method | Description | Controlled Properties | Potential Applications |
| Hydrothermal/Solvothermal | Chemical reaction in a sealed, heated vessel containing an aqueous or organic solvent. researchgate.netresearchgate.net | Crystal phase (polymorphs), particle size, morphology (e.g., nanorods). researchgate.net | Lithium-ion batteries, catalysts. researchgate.net |
| Ammonia Coordination | Synthesis in an aqueous solution containing ammonia to direct crystal growth. rsc.org | Fibrous, high-aspect-ratio morphology. rsc.org | Catalysts, electronic materials. rsc.org |
| Mechanochemical Synthesis | Solvent-free reaction induced by mechanical energy (e.g., grinding). nih.gov | Formation of MOF structures, high nutrient content. nih.gov | Slow-release fertilizers, green chemistry. nih.gov |
Integration with Advanced In-Situ Characterization Techniques
A deep understanding of the reaction dynamics of ferric ammonium oxalate, particularly its photodecomposition and thermal decomposition, is crucial for optimizing its applications. The integration of advanced in-situ characterization techniques, which monitor the material's properties in real-time under reaction conditions, has been pivotal in revealing transient intermediates and reaction pathways that were previously inaccessible.
Techniques providing femtosecond to picosecond time resolution have been especially insightful for studying the compound's well-known photochemistry. Time-resolved X-ray absorption spectroscopy (TRXAS) using X-ray free-electron lasers has enabled the direct observation of the ultrafast (within 140 femtoseconds) photoreduction of the Fe(III) center to Fe(II) upon UV excitation, followed by the dissociation of the oxalate ligand. nih.gov Similarly, pump-probe mid-infrared transient absorption spectroscopy has provided direct evidence for the initial mechanistic steps, showing that intramolecular electron transfer occurs on a sub-picosecond timescale, followed by the dissociation of the oxidized oxalate ligand within 40 picoseconds. escholarship.orgescholarship.orgosti.gov
For thermal processes, techniques like high-temperature X-ray diffraction (HT-XRD) and thermogravimetry coupled with mass spectrometry (TG-MS) are used to monitor the pyrolysis in-situ. rsc.org These methods allow researchers to identify the decomposition products and reaction stoichiometry in real-time, which is essential for applications like the synthesis of iron oxide nanoparticles. rsc.orgwikipedia.org In solution, extended X-ray absorption fine structure (EXAFS) spectroscopy has been employed to determine the structure of ferric iron dimers in-situ, clarifying long-standing questions about their coordination environment in aqueous solutions. acs.orgresearchgate.net
| Technique | Information Obtained | Key Findings for Ferric Oxalate System |
| Time-Resolved X-ray Absorption Spectroscopy (TRXAS) | Element-specific electronic and geometric structure changes (oxidation state, bond lengths) on ultrafast timescales. nih.gov | Direct observation of Fe(III) reduction to Fe(II) within 140 fs, followed by two-step ligand dissociation. nih.govresearchgate.net |
| Pump-Probe Mid-Infrared Spectroscopy | Vibrational mode changes of molecules, tracking bond formation/breaking and intermediate species. escholarship.orgescholarship.org | Intramolecular electron transfer occurs in <1 ps; oxidized oxalate dissociates within 40 ps to form CO₂ and a CO₂•⁻ radical anion. escholarship.orgescholarship.orgosti.gov |
| High-Temperature XRD (HT-XRD) | Crystal structure changes during heating. rsc.org | In-situ monitoring of the pyrolysis process and prevention of iron carbide formation. rsc.org |
| Extended X-ray Absorption Fine Structure (EXAFS) | Local atomic structure (bond distances, coordination numbers) in non-crystalline or solution states. acs.orgresearchgate.net | In-situ determination of Fe-Fe and Fe-O bond distances in ferric iron dimers in aqueous solution. acs.orgresearchgate.net |
Synergistic Applications in Hybrid Chemical Systems
Ferric ammonium oxalate is increasingly being utilized as a critical component or precursor in the fabrication of multifunctional hybrid materials, where its properties are combined with those of other materials to achieve synergistic effects.
A significant area of research is the synthesis of magnetic nanoparticles. Ferric ammonium oxalate serves as a precursor for iron oxides (e.g., magnetite, Fe₃O₄), which are then integrated into various matrices to create magnetic composites. ijnnonline.net For example, magnetic carbons have been prepared by impregnating peanut shells with ferric ammonium oxalate followed by carbonization, yielding a composite that acts as a heterogeneous Fenton catalyst for wastewater treatment. researchgate.net These magnetic nanoparticles can also be coated with polymers like chitosan (B1678972) or embedded in carbon nanotubes, making them easily separable and reusable catalysts or adsorbents. jchemrev.com
The compound also plays a role in the synthesis of advanced coordination polymers and metal-organic frameworks (MOFs). wikipedia.org It has been used in the hydrothermal synthesis of iron-based oxalate-phosphate-amine MOFs (OPA-MOFs), which have been investigated as innovative slow-release fertilizers. nih.govscu.edu.au In these systems, the oxalate ligand is decomposed by soil bacteria, releasing nutrients and increasing soil pH. scu.edu.au In another application, ferric ammonium oxalate is a precursor for superconducting salts when combined with organic molecules like bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). wikipedia.org
These hybrid systems leverage the reactivity of ferric ammonium oxalate to create materials with combined functionalities, such as catalytic activity with magnetic separability or nutrient content with controlled-release capabilities.
Unaddressed Mechanistic Questions and Theoretical Challenges
Despite being studied for over a century, key aspects of the reaction mechanisms of ferric ammonium oxalate, particularly its photolysis, remain unresolved, presenting significant theoretical and experimental challenges.
The central debate revolves around the precise molecular-level mechanism following the initial ligand-to-metal charge transfer (LMCT) upon photoexcitation. ccspublishing.org.cnresearchgate.net While ultrafast spectroscopy has confirmed that electron transfer from the oxalate ligand to the Fe(III) center is the primary event, the exact sequence of bond cleavage (Fe-O vs. C-C) is still a matter of discussion. researchgate.netccspublishing.org.cn It is not fully understood which specific electrons in the oxalate ligand are involved in the charge transfer or how the surrounding solvent molecules influence the dissociation pathway. researchgate.netccspublishing.org.cn
From a theoretical standpoint, accurately modeling these processes is challenging. It requires high-level electronic structure calculations (e.g., time-dependent density functional theory) to describe the excited states, coupled with molecular dynamics simulations to capture the complex interactions with the solvent and the structural evolution of the complex over time. nih.govresearchgate.net Most research has focused on the compound in aqueous solution, leaving its photochemical behavior in other phases, such as at air/water interfaces relevant to atmospheric chemistry, largely unexplored and presenting a new frontier for investigation. ccspublishing.org.cnnih.gov
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling ferric ammonium oxalate in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use local exhaust ventilation and enclosed systems to minimize airborne exposure during weighing or transfer .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles with side shields, and lab coats. For high-exposure tasks (e.g., grinding), use NIOSH-approved N95 respirators .
- Decontamination : Immediately wash skin with water for 15 minutes after contact. Use wet methods (not dry sweeping) for spill cleanup to prevent dust generation .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .
Q. How is ferric ammonium oxalate synthesized, and what are its key chemical properties relevant to experimental design?
- Methodological Answer :
- Synthesis : Typically prepared by reacting ferric hydroxide with oxalic acid and ammonium oxalate under controlled pH (3–4). Excess ammonium oxalate ensures complete complexation of Fe³⁺ ions .
- Key Properties :
- Solubility : Highly water-soluble (428.07 g/mol), enabling use in aqueous photochemical reactions .
- Light Sensitivity : Degrades under UV light, forming Prussian Blue in cyanotype processes .
- Stability : Incompatible with strong oxidizers (e.g., HNO₃) and acids, which may release toxic NOx gases .
Q. What analytical techniques are recommended for verifying the purity of ferric ammonium oxalate?
- Methodological Answer :
- Elemental Analysis : Confirm Fe³⁺ content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .
- FTIR Spectroscopy : Identify characteristic oxalate ligand peaks (e.g., C=O stretch at 1600–1700 cm⁻¹) to detect impurities .
- Thermogravimetric Analysis (TGA) : Assess hydration levels (trihydrate form loses ~12.6% mass at 110°C) .
Advanced Research Questions
Q. How can batch-to-batch variability in ferric ammonium oxalate impact experimental reproducibility, and what mitigation strategies are effective?
- Methodological Answer :
- Root Cause : Variability arises from inconsistent hydration states or trace impurities (e.g., residual oxalic acid) during synthesis .
- Mitigation :
- Pre-Screening : Perform UV-Vis spectroscopy to compare absorbance spectra (λmax ~300 nm for pure solutions) .
- Alternative Salts : Substitute with sodium ferric oxalate if ammonium batches underperform, adjusting molar ratios for equivalent Fe³⁺ activity .
- In-House Synthesis : Standardize synthesis protocols with pH and temperature monitoring to ensure reproducibility .
Q. What methodologies are used to analyze the thermal decomposition products of ferric ammonium oxalate under controlled conditions?
- Methodological Answer :
- Controlled Pyrolysis : Heat samples in a tube furnace under inert atmosphere (N₂). Monitor gas emissions via GC-MS to detect CO, CO₂, and NOx .
- Residue Analysis : Post-decomposition, use X-ray diffraction (XRD) to identify Fe₂O₃ or Fe₃O₄ as primary solid residues .
- Kinetic Studies : Apply Kissinger method to DSC data to calculate activation energy (~150–200 kJ/mol) for decomposition steps .
Q. How can the concentration of ferric ammonium oxalate be optimized in photochemical applications such as cyanotype printing?
- Methodological Answer :
- Contrast Calibration : Prepare test strips with varying ferric ammonium oxalate (10–30% w/v) and potassium ferricyanide (5–15% w/v). Expose to UV light and quantify Prussian Blue density via spectrophotometry (λmax 680 nm) .
- Additive Effects : Incorporate 0.2% ammonium dichromate to enhance UV sensitivity or 2% ascorbic acid to reduce contrast .
- Environmental Factors : Control humidity (<50% RH) during coating to prevent premature Fe³⁺ reduction .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in photoreactivity observed between ferric ammonium oxalate and ferric ammonium citrate?
- Methodological Answer :
- Mechanistic Insight : Ferric ammonium oxalate has higher quantum yield due to oxalate ligands acting as electron donors, accelerating Fe³⁺→Fe²⁺ reduction under UV .
- Experimental Design : Conduct side-by-side kinetics studies using UV-Vis to track Fe²⁺ formation rates. Citrate systems may require longer exposure times .
- Cross-Validation : Replicate results with alternative Fe³⁺ salts (e.g., sodium ferric oxalate) to isolate ligand-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
